5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate. This intermediate then undergoes a cyclization reaction with sodium azide to form the triazole ring. The final step involves the coupling of the triazole intermediate with 2-ethoxyaniline under appropriate conditions to yield the desired compound .
Chemical Reactions Analysis
5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Properties
Molecular Formula |
C17H16ClN5O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(2-ethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
HVSRTGNUVHMPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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